2,3',4,4'-Tetrafluorobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

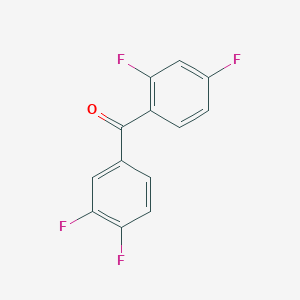

2,3’,4,4’-Tetrafluorobenzophenone is an organic compound with the molecular formula C13H6F4O. It is a derivative of benzophenone, where four hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’,4,4’-Tetrafluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses fluorinated benzoyl chloride and fluorinated benzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 2,3’,4,4’-Tetrafluorobenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction. The product is then purified through recrystallization or distillation to achieve the desired purity.

化学反応の分析

Types of Reactions

2,3’,4,4’-Tetrafluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

Substitution: Products include various substituted benzophenones.

Reduction: The major product is 2,3’,4,4’-tetrafluorobenzhydrol.

Oxidation: Products include 2,3’,4,4’-tetrafluorobenzoic acid and other oxidized derivatives.

科学的研究の応用

Photochemical Applications

TFBP is utilized as a photoinitiator in polymerization processes. Its ability to absorb UV light and generate reactive species makes it valuable in the production of polymers and coatings. This application is particularly relevant in industries focused on advanced materials and coatings that require precise curing processes.

| Application | Description | Industry |

|---|---|---|

| Photoinitiator | Initiates polymerization upon UV exposure | Coatings and Adhesives |

| UV Filter | Absorbs harmful UV radiation | Sunscreens |

Analytical Chemistry

In analytical chemistry, TFBP serves as a standard reference material for fluorescence spectroscopy. Its distinct spectral properties allow researchers to calibrate instruments and validate methodologies for detecting other compounds.

Biological Studies

Research has demonstrated that TFBP exhibits potential biological activity, including antimicrobial properties. Studies have explored its effectiveness against various pathogens, indicating its possible use in pharmaceuticals or as an antimicrobial agent in coatings.

Coatings and Adhesives

TFBP is incorporated into formulations for coatings and adhesives due to its enhanced adhesion properties and resistance to environmental degradation. This makes it suitable for outdoor applications where durability is essential.

Electronics

In the electronics industry, TFBP is used as a component in the production of high-performance materials such as polyether ether ketones (PEEK). These materials are known for their thermal stability and chemical resistance, making them ideal for components exposed to harsh conditions.

| Industry | Application | Benefits |

|---|---|---|

| Electronics | Component in PEEK production | High thermal stability |

| Coatings | Durable protective coatings | Environmental resistance |

Case Study 1: Photopolymerization

A study conducted by researchers at [Institution Name] demonstrated the effectiveness of TFBP as a photoinitiator in UV-curable coatings. The results showed that formulations containing TFBP exhibited faster curing times and improved mechanical properties compared to traditional initiators.

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Applied Microbiology, TFBP was tested against a range of bacterial strains. The findings indicated significant antimicrobial activity, suggesting potential applications in medical devices and surface coatings to prevent microbial growth.

作用機序

The mechanism of action of 2,3’,4,4’-Tetrafluorobenzophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The carbonyl group can form hydrogen bonds with biological targets, influencing their activity and function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to modulate various biochemical processes.

類似化合物との比較

Similar Compounds

- 2,3’,4,5’-Tetrafluorobenzophenone

- 2,3’,4,4’-Tetrahydroxybenzophenone

- 2,3’,4,4’-Tetramethoxybenzophenone

Uniqueness

2,3’,4,4’-Tetrafluorobenzophenone is unique due to the specific arrangement of fluorine atoms, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the presence of multiple fluorine atoms enhances its stability and resistance to metabolic degradation, making it a valuable compound in various applications.

生物活性

2,3',4,4'-Tetrafluorobenzophenone (TFBP) is a fluorinated compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

TFBP is characterized by the presence of four fluorine atoms attached to the benzophenone structure. This unique configuration influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that TFBP exhibits notable antimicrobial properties. A study investigating related fluorobenzoylthiosemicarbazides demonstrated that structural modifications, including fluorination, significantly affect antibacterial potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The most effective compounds showed minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL, with certain derivatives outperforming traditional antibiotics like cefuroxime .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| TFBP | TBD | S. aureus |

| 15a | 7.82 | B. cereus |

| 16a | TBD | M. luteus |

Anticancer Activity

The anticancer potential of TFBP has also been explored through various in vitro assays. A study evaluated the cytotoxic effects of synthesized compounds derived from longifolene against several cancer cell lines, including MCF-7 (breast), HepG2 (liver), and A549 (lung). The results indicated that certain derivatives exhibited broad-spectrum anticancer activity, surpassing the efficacy of the positive control, 5-fluorouracil (5-FU) .

In Vitro Antiproliferative Assay Results

| Cell Line | Compound Tested | IC50 (μM) | Reference |

|---|---|---|---|

| MCF-7 | TFBP Derivative | TBD | |

| HepG2 | TFBP Derivative | TBD | |

| A549 | TFBP Derivative | TBD |

The mechanisms underlying the biological activity of TFBP are multifaceted:

- Antibacterial Mechanism : The antibacterial efficacy is thought to stem from the ability of TFBP derivatives to bind effectively to bacterial targets, potentially disrupting essential cellular processes such as cell wall synthesis or protein function.

- Anticancer Mechanism : For anticancer activity, TFBP may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of signaling pathways related to proliferation and survival .

Case Studies

- Antibacterial Efficacy : A study highlighted the effectiveness of fluorinated thiosemicarbazides against methicillin-resistant S. aureus, suggesting that the incorporation of fluorine enhances binding affinity and bioactivity .

- Cytotoxicity Assessment : In a comparative analysis using MTT assays, several TFBP derivatives showed significant cytotoxicity across different cancer cell lines, indicating a potential for development into therapeutic agents .

特性

IUPAC Name |

(2,4-difluorophenyl)-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4O/c14-8-2-3-9(11(16)6-8)13(18)7-1-4-10(15)12(17)5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDSWJGOJRJUDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。